Etoperidone

Descripción general

Descripción

La etoperidona es un antidepresivo atípico que se desarrolló en la década de 1970. Es un derivado de triazol sustituido con fenilpiperazina, químicamente relacionado con la trazodona y la nefazodona. La etoperidona funciona como un antagonista de la serotonina y un inhibidor de la recaptación, lo que la hace útil en el tratamiento de la depresión .

Métodos De Preparación

La síntesis de etoperidona implica la reacción de 1-(3-clorofenil)piperazina con derivados de 1,2,4-triazol. Las condiciones de reacción típicamente incluyen el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

La etoperidona experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La oxidación alquílica y la oxidación piperazinílica son vías comunes.

N-desalquilación: Esta reacción da como resultado la formación de 1-(3-clorofenil)piperazina y ácido triazol propiónico.

Hidroxilación fenílica:

Conjugación: Esta reacción implica la adición de varios grupos conjugantes a la molécula.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes desalquilantes y agentes hidroxilantes. Los principales productos formados a partir de estas reacciones son varios metabolitos, incluido el 1-(3-clorofenil)piperazina .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Etoperidone is classified as a phenylpiperazine derivative with dual mechanisms of action. It functions as both a serotonin antagonist and a reuptake inhibitor, influencing serotonin, norepinephrine, and dopamine pathways. Its major metabolite, 1-(3'-chlorophenyl)piperazine (mCPP), plays a significant role in its pharmacodynamic effects by interacting with multiple serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors .

Therapeutic Applications

This compound has been explored for several clinical applications:

- Depression :

- Parkinson's Disease :

- Extrapyramidal Symptoms :

- Male Impotence :

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's applications:

- A study investigating the interaction of this compound with 5-HT1A receptors demonstrated its antagonistic properties in vivo, suggesting a potential mechanism for its antidepressant effects. The study involved administering this compound to reserpinized rats and measuring the resultant behaviors indicative of serotonergic activity .

- Another review highlighted the compound's potential in managing chronic pain through its antidepressant properties, indicating that certain antidepressants can provide relief from pain conditions .

Mecanismo De Acción

La etoperidona ejerce sus efectos principalmente a través de su metabolito principal, 1-(3'-clorofenil)piperazina. Este metabolito se une con diferentes afinidades a varios receptores serotoninérgicos y adrenérgicos. Actúa como un agonista del receptor 5-HT2c y un antagonista del receptor 5-HT2a. Además, la etoperidona inhibe la recaptación de serotonina, noradrenalina y dopamina, contribuyendo a sus efectos antidepresivos .

Comparación Con Compuestos Similares

La etoperidona está químicamente relacionada con la trazodona y la nefazodona, ambas también son derivados de triazol sustituidos con fenilpiperazina. Si bien los tres compuestos funcionan como antagonistas de la serotonina e inhibidores de la recaptación, la etoperidona es única en sus afinidades de unión específicas y su perfil metabólico. Los compuestos similares incluyen:

Trazodona: Utilizado como antidepresivo y para el tratamiento del insomnio.

Nefazodona: Utilizado como antidepresivo con un mecanismo de acción similar a la etoperidona

Actividad Biológica

Etoperidone is a compound primarily studied for its potential therapeutic effects in treating depression and other disorders. Although it has not been widely marketed, research into its biological activity reveals a complex pharmacological profile that warrants detailed examination.

This compound's pharmacological effects are largely attributed to its major metabolite, 1-(3'-chlorophenyl)piperazine (mCPP). This metabolite engages with various neurotransmitter receptors, exhibiting both agonistic and antagonistic properties:

- Serotonin Receptors :

- 5-HT2A : Antagonist

- 5-HT2C : Agonist

- Adrenergic Receptors :

- Alpha-1 : Antagonist

- Alpha-2 : Antagonist

- Dopamine Receptors :

- D(2) : Antagonist

- Muscarinic Acetylcholine Receptors : Antagonist

This diverse receptor interaction contributes to its sedative effects and potential cardiovascular implications, as well as its antidepressant properties .

Pharmacodynamics

This compound exhibits a biphasic effect on serotonin transmission, inhibiting serotonin reuptake while also blocking serotonin receptors. This dual action may enhance its antidepressant efficacy but also complicates its tolerability due to side effects associated with adrenergic receptor blockade .

Absorption and Metabolism

The absorption of this compound is variable, with bioavailability reported as low as 12%. The time to peak plasma concentration ranges from 1.4 to 4.8 hours. It is extensively bound to plasma proteins, which influences its distribution in the body, with a volume of distribution between 0.23 to 0.69 L/kg .

Case Studies and Clinical Trials

While this compound has been withdrawn from the market, several studies have evaluated its efficacy in treating various conditions:

- Depression : In comparative studies, this compound has shown effectiveness similar to other antidepressants but with a unique side effect profile. Its efficacy was noted in reducing depressive symptoms in patients .

- Parkinson's Disease : Research indicates that this compound may alleviate tremors associated with Parkinson's disease, although results vary based on individual metabolism and receptor sensitivity .

- Extrapyramidal Symptoms : The compound has been assessed for its ability to manage extrapyramidal symptoms, often seen with other antipsychotic treatments .

Molecular Dynamics Studies

Recent molecular dynamics simulations have provided insights into the binding interactions of this compound at various receptor sites. These studies indicate that this compound demonstrates significant binding affinity towards serotonergic and adrenergic receptors, which correlates with its pharmacological effects observed in vivo .

Comparative Efficacy Table

| Compound | Primary Action | Efficacy in Depression | Side Effects |

|---|---|---|---|

| This compound | Serotonin & Adrenergic Modulator | Moderate | Sedation, Cardiovascular |

| Nefazodone | Serotonin Reuptake Inhibitor | High | Liver Toxicity |

| Paroxetine | SSRI | High | Weight Gain |

| Trazodone | Serotonin Modulator | Moderate | Sedation |

Propiedades

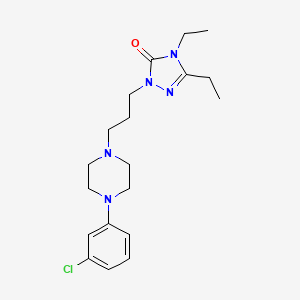

IUPAC Name |

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28ClN5O/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17/h5,7-8,15H,3-4,6,9-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBNNCFOBMGTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57775-22-1 (mono-hydrochloride) | |

| Record name | Etoperidone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052942311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023034 | |

| Record name | Etoperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

499ºC at 760mmHg | |

| Record name | Etoperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The activity of etoperidone is made mainly by its major metabolite 1-(3'-chlorophenyl)piperazine (mCPP). mCPP binds with different affinity to most of the serotonergic receptors and adrenergic receptors. This metabolite is an agonist of 5-HT2c and an antagonist of 5-HT2a. Part of etoperidone structure contibutes to the activity in the α-adrenergic receptors. | |

| Record name | Etoperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

52942-31-1 | |

| Record name | Etoperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52942-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etoperidone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052942311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etoperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etoperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETOPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAI6MVO39Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

197-198 ºC | |

| Record name | Etoperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.